molecular formula C26H24N2O4S B3882446 4-[4-(Benzenesulfonyl)-2-(diphenylmethyl)-1,3-oxazol-5-yl]morpholine

4-[4-(Benzenesulfonyl)-2-(diphenylmethyl)-1,3-oxazol-5-yl]morpholine

Cat. No.: B3882446
M. Wt: 460.5 g/mol
InChI Key: IESKJMRRUNFOIY-UHFFFAOYSA-N
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Description

4-[4-(Benzenesulfonyl)-2-(diphenylmethyl)-1,3-oxazol-5-yl]morpholine is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a diphenylmethyl group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Benzenesulfonyl)-2-(diphenylmethyl)-1,3-oxazol-5-yl]morpholine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation reactions using benzenesulfonyl chloride and a base.

    Addition of the Diphenylmethyl Group: The diphenylmethyl group can be added through a Friedel-Crafts alkylation reaction using diphenylmethanol and a Lewis acid catalyst.

    Formation of the Morpholine Ring: The morpholine ring can be formed through a nucleophilic substitution reaction involving an appropriate amine and an epoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Benzenesulfonyl)-2-(diphenylmethyl)-1,3-oxazol-5-yl]morpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium azide or electrophilic substitution using bromine in acetic acid.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-[4-(Benzenesulfonyl)-2-(diphenylmethyl)-1,3-oxazol-5-yl]morpholine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-[4-(Benzenesulfonyl)-2-(diphenylmethyl)-1,3-oxazol-5-yl]morpholine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Benzenesulfonyl-2-benzhydryl-oxazol-5-yl)-morpholine: Similar structure but with different substituents.

    4-(4-Benzenesulfonyl-2-naphthalen-1-ylmethyl-oxazol-5-yl)-morpholine: Contains a naphthyl group instead of a diphenylmethyl group.

Uniqueness

4-[4-(Benzenesulfonyl)-2-(diphenylmethyl)-1,3-oxazol-5-yl]morpholine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in scientific research.

Properties

IUPAC Name

4-[4-(benzenesulfonyl)-2-benzhydryl-1,3-oxazol-5-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4S/c29-33(30,22-14-8-3-9-15-22)25-26(28-16-18-31-19-17-28)32-24(27-25)23(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-15,23H,16-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IESKJMRRUNFOIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(N=C(O2)C(C3=CC=CC=C3)C4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[4-(Benzenesulfonyl)-2-(diphenylmethyl)-1,3-oxazol-5-yl]morpholine
Reactant of Route 2
4-[4-(Benzenesulfonyl)-2-(diphenylmethyl)-1,3-oxazol-5-yl]morpholine
Reactant of Route 3
4-[4-(Benzenesulfonyl)-2-(diphenylmethyl)-1,3-oxazol-5-yl]morpholine
Reactant of Route 4
4-[4-(Benzenesulfonyl)-2-(diphenylmethyl)-1,3-oxazol-5-yl]morpholine
Reactant of Route 5
4-[4-(Benzenesulfonyl)-2-(diphenylmethyl)-1,3-oxazol-5-yl]morpholine
Reactant of Route 6
4-[4-(Benzenesulfonyl)-2-(diphenylmethyl)-1,3-oxazol-5-yl]morpholine

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